2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2
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Overview
Description
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is a deuterated compound with the molecular formula C8H12D2O4 and a molecular weight of 176.21 g/mol . This compound is a derivative of 1,3-dioxolane, which is a five-membered ring containing two oxygen atoms. The deuterium atoms in the compound make it particularly useful in various scientific research applications, especially in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 typically involves the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions. One common method is the esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 2-Methyl-1,3-dioxolane
Uniqueness
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as NMR spectroscopy and metabolic research .
Properties
IUPAC Name |
methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3/i3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFOSIFGGLZJW-SMZGMGDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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